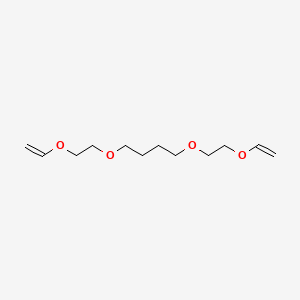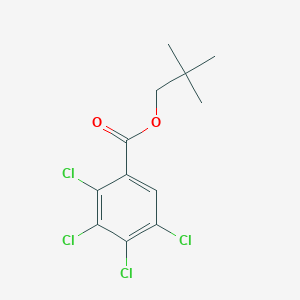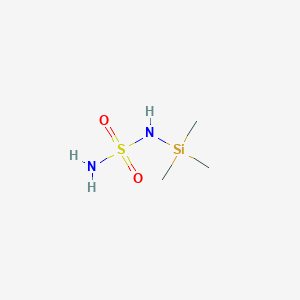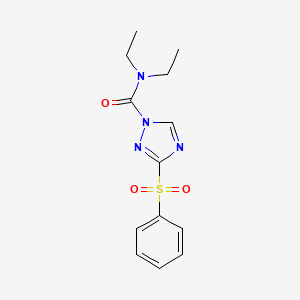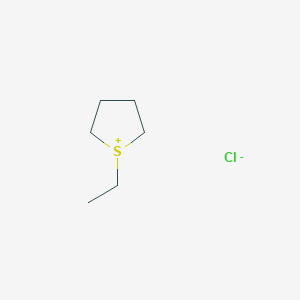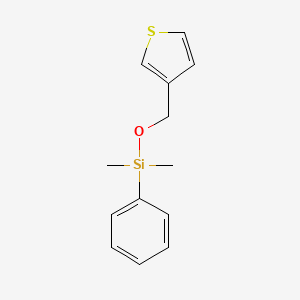
2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate is a chemical compound that features an aziridine ring attached to an ethyl group, which is further bonded to a trifluoromethanesulfonate group This compound is of significant interest in organic chemistry due to its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate typically involves the reaction of aziridine with ethyl trifluoromethanesulfonate. One common method is the nucleophilic substitution reaction where aziridine acts as a nucleophile and displaces a leaving group from ethyl trifluoromethanesulfonate. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane, under mild conditions to prevent the decomposition of the aziridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and to handle the potentially hazardous nature of aziridines .
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Ring-Opening Polymerization: The strained aziridine ring can undergo polymerization to form polyamines, which have applications in materials science.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the aziridine ring .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile and reaction conditions. For example, nucleophilic ring-opening reactions can lead to the formation of β-amino alcohols, β-amino thiols, or β-amino ethers .
Scientific Research Applications
2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate involves the nucleophilic attack on the aziridine ring, leading to ring-opening and the formation of new bonds. The trifluoromethanesulfonate group acts as a good leaving group, facilitating these reactions. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoromethanesulfonate: A related compound that serves as a precursor in the synthesis of 2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate.
Aziridine-1-carbaldehyde oximes:
Uniqueness
This compound is unique due to the presence of both an aziridine ring and a trifluoromethanesulfonate group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and polymer chemistry .
Properties
CAS No. |
112599-15-2 |
|---|---|
Molecular Formula |
C5H8F3NO3S |
Molecular Weight |
219.18 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C5H8F3NO3S/c6-5(7,8)13(10,11)12-4-3-9-1-2-9/h1-4H2 |
InChI Key |
MKYVIBFBWFSRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCOS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



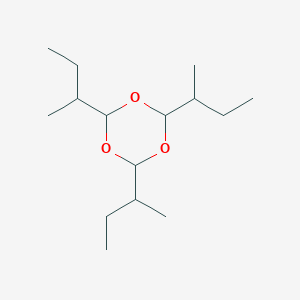
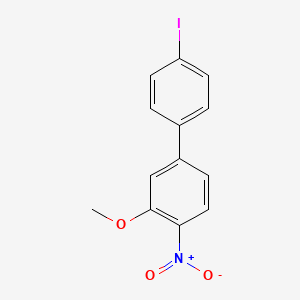

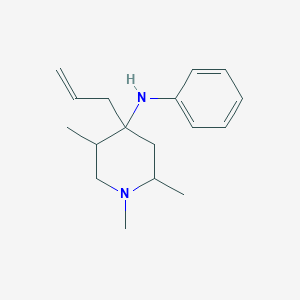
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
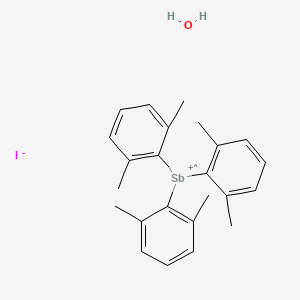
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
